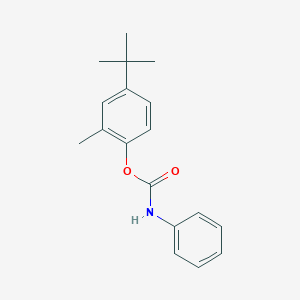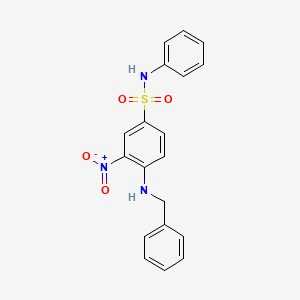![molecular formula C26H19N3O4 B4965133 N-[1-[(2-naphthylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B4965133.png)
N-[1-[(2-naphthylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-[(2-naphthylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide, also known as NAVB, is a chemical compound that has been widely studied for its potential applications in scientific research. NAVB is a small molecule that can selectively inhibit the activity of a protein called NADPH oxidase, which plays an important role in the production of reactive oxygen species (ROS) in cells.
作用机制
N-[1-[(2-naphthylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide selectively inhibits the activity of NADPH oxidase, which is an enzyme complex that generates ROS in cells. NADPH oxidase is involved in various physiological processes, including host defense, cell signaling, and regulation of blood pressure. However, excessive production of ROS by NADPH oxidase has been implicated in the pathogenesis of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. By inhibiting the activity of NADPH oxidase, this compound can reduce the production of ROS and protect cells from oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells and animals. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that can inhibit tumor growth and promote cell death. In neurons, this compound has been shown to protect against oxidative stress and inflammation, which can prevent neuronal damage and degeneration. In the heart, this compound has been shown to improve cardiac function and reduce oxidative stress, which can prevent heart failure and other cardiovascular diseases.
实验室实验的优点和局限性
N-[1-[(2-naphthylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide has several advantages for lab experiments, including its high specificity for NADPH oxidase and its ability to penetrate cell membranes. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Researchers must carefully consider these factors when designing experiments using this compound and take appropriate precautions to ensure the safety and reliability of their results.
未来方向
There are several future directions for research on N-[1-[(2-naphthylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide, including the development of more potent and selective inhibitors of NADPH oxidase, the investigation of this compound's potential applications in other disease models, and the exploration of the molecular mechanisms underlying this compound's effects on cells and tissues. Additionally, the development of new methods for synthesizing this compound and other related compounds could facilitate further research on these promising molecules. Overall, this compound represents a promising tool for investigating the role of NADPH oxidase in various physiological and pathological processes and has the potential to lead to new therapeutic strategies for treating cancer, neurodegenerative diseases, and cardiovascular diseases.
合成方法
The synthesis of N-[1-[(2-naphthylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide involves several steps, starting with the reaction of 2-naphthylamine with phosgene to form 2-naphthyl isocyanate. This intermediate is then reacted with 3-nitrobenzaldehyde to form the Schiff base, which is subsequently reduced with sodium borohydride to form the final product, this compound. The synthesis of this compound has been described in detail in several scientific publications, and the compound has been synthesized by various research groups using different methods.
科学研究应用
N-[1-[(2-naphthylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide has been studied for its potential applications in various scientific research fields, including cancer research, neurodegenerative disease research, and cardiovascular disease research. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by suppressing the production of ROS, which are known to promote tumor growth and metastasis. In neurodegenerative disease research, this compound has been shown to protect neurons from oxidative stress and inflammation, which are believed to contribute to the development and progression of diseases such as Alzheimer's and Parkinson's. In cardiovascular disease research, this compound has been shown to reduce the production of ROS in the heart and improve cardiac function in animal models of heart failure.
属性
IUPAC Name |
N-[(E)-3-(naphthalen-2-ylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O4/c30-25(20-9-2-1-3-10-20)28-24(16-18-7-6-12-23(15-18)29(32)33)26(31)27-22-14-13-19-8-4-5-11-21(19)17-22/h1-17H,(H,27,31)(H,28,30)/b24-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZGDHAYMDFENB-LFVJCYFKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)NC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-fluorobenzamide)](/img/structure/B4965078.png)

![5-[4-(allyloxy)-3-bromobenzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4965108.png)
![4-[(5-bromo-2-furyl)methylene]-2-(2,4-dichlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4965116.png)
![2-[(3-bromobenzyl)thio]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B4965124.png)
![3-(4-methoxyphenyl)-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4965140.png)
![1-(2-methylphenyl)-4-{1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B4965144.png)

![10-hydroxy-10,11-dihydro-9H-spiro[benzo[h][1,3]thiazino[2,3-b]quinazoline-6,1'-cyclopentan]-7(5H)-one](/img/structure/B4965153.png)
![5-(5-{[1-(4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4965165.png)
![ethyl [2,4-dioxo-5-(3-thienylmethylene)-1,3-thiazolidin-3-yl]acetate](/img/structure/B4965172.png)
![N-[2-(allylimino)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-3(2H)-yl]-3-bromobenzamide hydrobromide](/img/structure/B4965179.png)
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B4965186.png)
![4-chloro-N-{5-chloro-2-methoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide](/img/structure/B4965188.png)